![molecular formula C12H16O3 B178358 Ethyl 4-(3-hydroxyphenyl)butanoate CAS No. 160721-25-5](/img/structure/B178358.png)
Ethyl 4-(3-hydroxyphenyl)butanoate
Overview
Description
Ethyl 4-(3-hydroxyphenyl)butanoate, also known as benzenebutanoic acid, 3-hydroxy-, ethyl ester, is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a 4-(3-hydroxyphenyl)butanoate moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(3-hydroxyphenyl)butanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-hydroxybenzoic acid with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Another synthetic route involves the reduction of ethyl 4-(3-nitrophenyl)butanoate using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. This method converts the nitro group to a hydroxyl group, yielding this compound .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Commonly used catalysts in industrial production include sulfuric acid and p-toluenesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-hydroxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-(3-Hydroxyphenyl)butanoic acid.
Reduction: Ethyl 4-(3-hydroxyphenyl)butanol.
Substitution: Ethyl 4-(3-alkoxyphenyl)butanoate.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4-(3-hydroxyphenyl)butanoate has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Research indicates that this compound may reduce inflammation markers in vitro, making it a candidate for treating inflammatory diseases.
- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, suggesting potential use in preventing oxidative stress-related conditions.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, positioning it as a candidate for further development in cancer therapy.
Agricultural Applications
The compound's properties have also led to exploration in agricultural contexts:
- Pesticidal Activity : this compound has shown effectiveness against certain pests and pathogens, indicating potential as a natural pesticide.
- Plant Growth Regulation : Studies suggest that it may enhance plant growth and yield when used as a growth regulator.
Data Table: Summary of Biological Activities
Anti-inflammatory Study
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pro-inflammatory cytokines. This suggests its potential as a therapeutic agent for chronic inflammatory diseases.
Cytotoxicity Assessment
In vitro tests on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. This finding positions it as a promising candidate for further development in cancer therapy.
Antioxidant Evaluation
The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound demonstrated notable ability to neutralize free radicals. This indicates its potential role in preventing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of ethyl 4-(3-hydroxyphenyl)butanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-(3-hydroxyphenyl)butanoate can be compared with similar compounds such as:
Ethyl 4-(4-hydroxyphenyl)butanoate: Similar structure but with the hydroxyl group in the para position.
Ethyl 4-(3-methoxyphenyl)butanoate: Contains a methoxy group instead of a hydroxyl group.
Ethyl 4-(3-chlorophenyl)butanoate: Contains a chlorine atom instead of a hydroxyl group.
These compounds differ in their chemical reactivity and biological activities due to the presence of different functional groups
Biological Activity
Ethyl 4-(3-hydroxyphenyl)butanoate, also known as a phenolic compound, has garnered interest for its potential biological activities, particularly in antioxidant properties and its effects on various biochemical pathways. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H14O3
- Molecular Weight : 218.24 g/mol
- Melting Point : Approximately 50-51 °C
- Boiling Point : Estimated at around 357.6 °C at 760 mmHg
The compound features a hydroxyphenyl group attached to a butanoate moiety, which contributes to its biological activity.
Antioxidant Activity
This compound acts primarily as an antioxidant , neutralizing free radicals through the donation of hydrogen atoms. This mechanism interrupts free radical chain reactions, protecting cells from oxidative damage.
- Enzymatic Interaction : The compound enhances the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play critical roles in cellular defense against oxidative stress .
Gene Expression Modulation
Research indicates that this compound can upregulate genes involved in antioxidant defenses, including:
- Glutathione Peroxidase
- Heme Oxygenase-1
These gene expressions contribute to the overall protective effects against oxidative stress in various cell types .
In Vitro Studies
- Cell Culture Experiments : In vitro studies have demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in cultured cells, indicating its potential protective effects against oxidative damage.
- Antioxidant Assays : Various assays (e.g., DPPH radical scavenging assay) have shown that this compound exhibits strong antioxidant activity comparable to other well-known antioxidants like butylated hydroxytoluene (BHT).
In Vivo Studies
- Animal Models : Animal studies suggest that administration of this compound leads to improved health markers related to oxidative stress, such as reduced lipid peroxidation and enhanced antioxidant enzyme levels.
- Dosage Effects : The protective effects were observed at both low and moderate doses, with higher doses potentially leading to diminishing returns on efficacy due to metabolic saturation .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Antioxidant Properties | Unique Features |
---|---|---|---|
This compound | C12H14O3 | Strong antioxidant | Modulates gene expression related to oxidative stress |
Butylated Hydroxytoluene (BHT) | C15H24O | Common food preservative | Less effective at high temperatures |
Tert-butylhydroquinone (TBHQ) | C10H14O2 | Food preservation | More soluble in fats than water |
Propyl Gallate | C10H12O5 | Antioxidant in food products | Derived from gallic acid; less effective in plastics |
This compound stands out due to its dual role as both a polymer stabilizer and a biologically active compound.
Properties
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9,13H,2,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUUBUHMYMXNAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569933 | |
Record name | Ethyl 4-(3-hydroxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160721-25-5 | |
Record name | Ethyl 4-(3-hydroxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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